molecular formula C10H18O3 B14597989 Formic acid;2,6,6-trimethylcyclohexen-1-ol CAS No. 59324-92-4

Formic acid;2,6,6-trimethylcyclohexen-1-ol

Cat. No.: B14597989
CAS No.: 59324-92-4
M. Wt: 186.25 g/mol
InChI Key: ZPNNWAQLKDHGDZ-UHFFFAOYSA-N
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Description

Formic acid;2,6,6-trimethylcyclohexen-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 2,6,6-trimethylcyclohexen-1-ol, a derivative of cyclohexene Formic acid is known for its pungent odor and is naturally found in the venom of ants and bees

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of formic acid;2,6,6-trimethylcyclohexen-1-ol involves the esterification of formic acid with 2,6,6-trimethylcyclohexen-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

Formic acid+2,6,6-trimethylcyclohexen-1-olFormic acid;2,6,6-trimethylcyclohexen-1-ol+Water\text{Formic acid} + \text{2,6,6-trimethylcyclohexen-1-ol} \rightarrow \text{this compound} + \text{Water} Formic acid+2,6,6-trimethylcyclohexen-1-ol→Formic acid;2,6,6-trimethylcyclohexen-1-ol+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Formic acid;2,6,6-trimethylcyclohexen-1-ol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Formic acid;2,6,6-trimethylcyclohexen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavor compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the compound’s potential as a drug precursor or active pharmaceutical ingredient.

Industry: In the industrial sector, this compound is used in the manufacture of resins, plastics, and coatings.

Mechanism of Action

The mechanism of action of formic acid;2,6,6-trimethylcyclohexen-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and industrial processes.

Comparison with Similar Compounds

    2,6,6-Trimethylcyclohexen-1-ol: A similar compound without the formic acid component.

    Formic Acid: The simplest carboxylic acid, used in various chemical reactions.

Uniqueness: Formic acid;2,6,6-trimethylcyclohexen-1-ol is unique due to its combined properties of formic acid and 2,6,6-trimethylcyclohexen-1-ol

By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can explore the full potential of this compound in various domains.

Properties

CAS No.

59324-92-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

formic acid;2,6,6-trimethylcyclohexen-1-ol

InChI

InChI=1S/C9H16O.CH2O2/c1-7-5-4-6-9(2,3)8(7)10;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3)

InChI Key

ZPNNWAQLKDHGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)O.C(=O)O

Origin of Product

United States

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